3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate
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Overview
Description
“3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate” is a complex organic compound that features a naphthylamino group, a hydrazono group, and a nitrobenzoate ester. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate” typically involves multiple steps:
Formation of the Naphthylamino Intermediate: This step involves the reaction of naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Hydrazone Formation: The naphthylamino intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazono compound.
Esterification: The final step involves the esterification of the hydrazono compound with 4-nitrobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthylamino group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Potential use as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of “3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate” would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Naphthylamine Derivatives: Compounds with similar naphthylamino groups.
Hydrazones: Compounds with similar hydrazono groups.
Nitrobenzoates: Compounds with similar nitrobenzoate ester groups.
Uniqueness
The uniqueness of “3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate” lies in its combined structural features, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H20N4O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H20N4O5/c31-25(17-27-22-11-8-19-5-1-2-6-21(19)15-22)29-28-16-18-4-3-7-24(14-18)35-26(32)20-9-12-23(13-10-20)30(33)34/h1-16,27H,17H2,(H,29,31)/b28-16+ |
InChI Key |
FDISIZAJFRZUFV-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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